molecular formula C11H7NO4S B8669862 5-(1,3-Benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione

5-(1,3-Benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione

Cat. No. B8669862
M. Wt: 249.24 g/mol
InChI Key: SDGWAUUPHUBJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07846925B2

Procedure details

In a 100 ml round bottom flask were placed 20 g of thiazolidine, 15.6 g of piperonal and 7.7 g of beta-alanine in 80 ml of acetic acid. The reaction was stirred for 3 h at 100° C. and then slowly cooled to room temperature, while the desired condensation product crystallized. The crystals were filtered, washed with acetic acid (rt.) and water than recrystallized from DME (25 ml), affording 28 g (84%) of pure 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione. The corresponding potassium salt was obtained via the following route: 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione was suspended in THF, followed by the addition of 1N solution of KOH in water (1.0 eq.). A clear solution has been obtained, which upon lyophilization gave pure potassium salt of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1CC[NH:3][CH2:2]1.[CH:6]1[C:11]([CH:12]=O)=[CH:10][C:9]2[O:14][CH2:15][O:16][C:8]=2[CH:7]=1.NC[CH2:19][C:20]([OH:22])=O.C(O)(=[O:25])C>>[O:16]1[C:8]2[CH:7]=[CH:6][C:11]([CH:12]=[C:19]3[S:1][C:2](=[O:25])[NH:3][C:20]3=[O:22])=[CH:10][C:9]=2[O:14][CH2:15]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1CNCC1
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Three
Name
Quantity
7.7 g
Type
reactant
Smiles
NCCC(=O)O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml round bottom flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to room temperature
CUSTOM
Type
CUSTOM
Details
while the desired condensation product
CUSTOM
Type
CUSTOM
Details
crystallized
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with acetic acid (rt.) and water
CUSTOM
Type
CUSTOM
Details
than recrystallized from DME (25 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=C2C(NC(S2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07846925B2

Procedure details

In a 100 ml round bottom flask were placed 20 g of thiazolidine, 15.6 g of piperonal and 7.7 g of beta-alanine in 80 ml of acetic acid. The reaction was stirred for 3 h at 100° C. and then slowly cooled to room temperature, while the desired condensation product crystallized. The crystals were filtered, washed with acetic acid (rt.) and water than recrystallized from DME (25 ml), affording 28 g (84%) of pure 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione. The corresponding potassium salt was obtained via the following route: 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione was suspended in THF, followed by the addition of 1N solution of KOH in water (1.0 eq.). A clear solution has been obtained, which upon lyophilization gave pure potassium salt of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
7.7 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1CC[NH:3][CH2:2]1.[CH:6]1[C:11]([CH:12]=O)=[CH:10][C:9]2[O:14][CH2:15][O:16][C:8]=2[CH:7]=1.NC[CH2:19][C:20]([OH:22])=O.C(O)(=[O:25])C>>[O:16]1[C:8]2[CH:7]=[CH:6][C:11]([CH:12]=[C:19]3[S:1][C:2](=[O:25])[NH:3][C:20]3=[O:22])=[CH:10][C:9]=2[O:14][CH2:15]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S1CNCC1
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Step Three
Name
Quantity
7.7 g
Type
reactant
Smiles
NCCC(=O)O
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred for 3 h at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml round bottom flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
slowly cooled to room temperature
CUSTOM
Type
CUSTOM
Details
while the desired condensation product
CUSTOM
Type
CUSTOM
Details
crystallized
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
WASH
Type
WASH
Details
washed with acetic acid (rt.) and water
CUSTOM
Type
CUSTOM
Details
than recrystallized from DME (25 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C=C2C(NC(S2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.